5,6-Dichloropyridin-3-ol
Overview
Description
5,6-Dichloropyridin-3-ol (5,6-DCPO) is a heterocyclic compound with a pyridine ring and a chlorine substituent on the 5th and 6th positions. It has been studied for its potential applications in various fields, such as synthesis, scientific research, and mechanism of action.
Scientific Research Applications
Pharmacokinetics : A synthetic hypoglycemic compound related to 5,6-Dichloropyridin-3-ol, 5,6-Dichloro-2-[2-(pyridin-2-yl)ethyl]isoindoline-1,3-dione (5e), shows effective binding to bovine serum albumin, suggesting implications for its pharmacokinetics (Alanazi et al., 2018).
Regioselective Cycloaddition Reactions : 2,4,6-Triazido-3,5-dichloropyridine demonstrates regioselective cycloaddition reactions, indicating its potential as a selective regioselective compound (Chapyshev, 1999).
Synthesis of Cancer Treatment Intermediates : The compound 1,5-bis(triphenylphosphonium)pentan-3-ol dichloride, used for preparing 1,7-di(pyridin-3-yl)heptan-4-ol, serves as an intermediate in synthesizing novel cancer treatments (Stivanello et al., 2002).
Synthesis of Trichloropyridin-2-ol Sodium : Research has identified optimal conditions for synthesizing 3,5,6-trichloropyridin-2-ol sodium, a related compound, suggesting reliability in new synthesis procedures (Deng Tao, 2012).
Versatile Terpyridine Analogues : 2,6-bis(pyrazolyl)pyridines and related ligands, which include pyridin-3-yl groups, are versatile terpyridine analogues with potential applications in biological sensing and iron complexes (Halcrow, 2005).
Stable Isotope-Labelled Analogs : A stable isotope-labelled analog of 3,5,6-trichloropyridin-2-ol, a metabolite of certain phosphorothioate compounds, has been synthesized, indicating its use in metabolic studies (Nomura & Patterson, 1995).
Production of Quinoline Derivatives : Chlorination of pyridine, including compounds like this compound, leads to the production of various quinoline derivatives, with temperature effects on substitution types (Wibaut & Nicolay, 2010).
Synthesis of Macrocycles : Pd-catalyzed amination of 3,5-dihalopyridines, including derivatives of this compound, leads to the formation of pyridine-containing macrocycles, useful for the synthesis of larger cavity macrocycles (Averin et al., 2005).
Lithiation as a Synthetic Precursor : Regioselective lithiation of dichloropyridines provides useful synthetic precursors with halogens at the activated ring positions, useful in organic synthesis (Radinov et al., 1991).
Synthesis of Diamino-Nitropyridines : Various methods have been developed to synthesize 3-methoxy-5,6-diamino-2-nitropyridine from 3,5-dichloropyridine, showing its structural and reactive properties (Jun, 2007).
Mechanism of Action
Biochemical Pathways
For instance, 3,5,6-trichloro-2-pyridinol, a metabolite of the insecticide chlorpyrifos and the herbicide triclopyr, is known to undergo microbially-mediated mineralization, which is a primary degradative pathway
Action Environment
The action of 5,6-Dichloropyridin-3-ol can be influenced by various environmental factors . For instance, factors such as temperature, pH, and the presence of other substances can affect the stability, efficacy, and action of the compound.
Biochemical Analysis
Biochemical Properties
It is known that the compound has a melting point of 59.58°C and a boiling point of approximately 365.5°C at 760 mmHg . The compound is predicted to have a density of approximately 1.6 g/cm^3 and a refractive index of n 20D 1.60 .
Molecular Mechanism
It is known that the compound can be transformed into other compounds through biochemical reactions
Metabolic Pathways
There is some evidence that the compound can be metabolized by certain strains of bacteria
properties
IUPAC Name |
5,6-dichloropyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO/c6-4-1-3(9)2-8-5(4)7/h1-2,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHPKIGFTDRQBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00559765 | |
Record name | 5,6-Dichloropyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00559765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
110860-92-9 | |
Record name | 5,6-Dichloropyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00559765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dichloro-5-hydroxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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